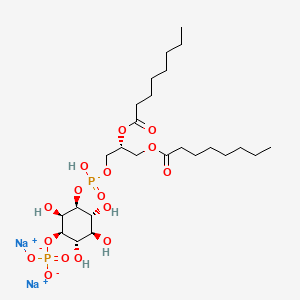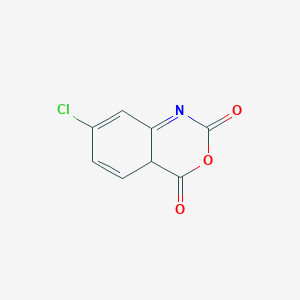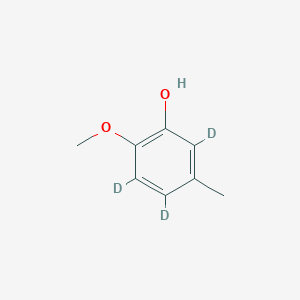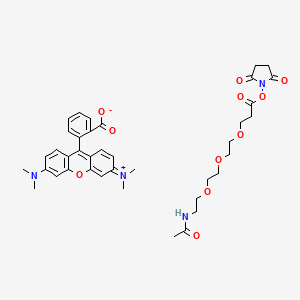![molecular formula C22H22Cl2N4 B12367012 1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PZ-1922 is a novel compound that has garnered significant attention in the field of medicinal chemistry. It is a triple-acting agent that targets serotonin type 6 and 3 receptors (5-HT6R and 5-HT3R) and monoamine oxidase type B (MAO-B). This compound has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to modulate multiple targets simultaneously .
Preparation Methods
The synthesis of PZ-1922 involves the preparation of pyrrolo[3,2-c]quinoline derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
PZ-1922 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PZ-1922 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions between serotonin receptors and MAO-B inhibitors.
Biology: It is used to investigate the role of serotonin receptors and MAO-B in various biological processes, including neurotransmission and neuroinflammation.
Medicine: It has shown potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting serotonin receptors and MAO-B
Mechanism of Action
PZ-1922 exerts its effects by simultaneously targeting serotonin type 6 and 3 receptors and monoamine oxidase type B. By antagonizing these receptors and inhibiting the enzyme, PZ-1922 modulates neurotransmission and reduces neuroinflammation. This multitarget approach is believed to be more effective in treating neurodegenerative diseases compared to single-target therapies .
Comparison with Similar Compounds
PZ-1922 is unique due to its triple-acting mechanism, which sets it apart from other compounds that target only one or two of the same receptors or enzymes. Similar compounds include:
Intepirdine: A 5-HT6R antagonist that has shown some efficacy in treating cognitive deficits but lacks the multitarget approach of PZ-1922.
MAO-B inhibitors: Such as selegiline and rasagiline, which are used to treat Parkinson’s disease but do not target serotonin receptors
PZ-1922’s ability to modulate multiple targets simultaneously makes it a promising candidate for the treatment of complex neurodegenerative diseases like Alzheimer’s disease .
Properties
Molecular Formula |
C22H22Cl2N4 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline;hydrochloride |
InChI |
InChI=1S/C22H21ClN4.ClH/c23-17-5-3-4-16(14-17)15-27-11-8-19-21(27)18-6-1-2-7-20(18)25-22(19)26-12-9-24-10-13-26;/h1-8,11,14,24H,9-10,12-13,15H2;1H |
InChI Key |
SQDISDISQIKKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4CC5=CC(=CC=C5)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
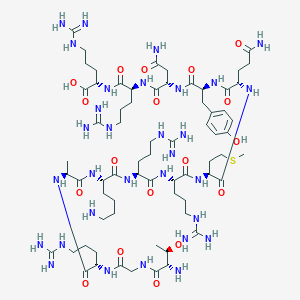

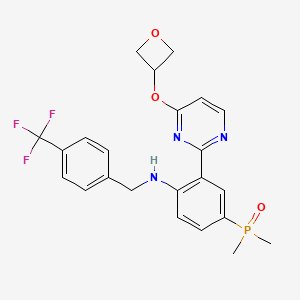

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
